2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting cyclohexylamine with hydrazine and carbon disulfide under basic conditions to form the intermediate 4-amino-5-cyclohexyl-4H-1,2,4-triazole.
Attachment of the Sulfanyl Group: The intermediate triazole is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole
- (5-amino-4H-[1,2,4]thiazol-3-yl)-acetic acid
Uniqueness
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is unique due to its combination of a triazole ring, a cyclohexyl group, and a bromophenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C16H20BrN5OS |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C16H20BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,18H2,(H,19,23) |
InChI Key |
ZYSWIQQETVCWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.